REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:8][CH:9]2[CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]2)=[N:4][CH:5]=[CH:6][N:7]=1.Cl.O1CCOCC1>C(Cl)Cl>[NH:11]1[CH2:10][CH:9]([O:8][C:3]2[C:2]([Cl:1])=[N:7][CH:6]=[CH:5][N:4]=2)[CH2:12]1
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CN1)OC1CN(C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.76 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the solids stirred with 10% MeOH in DCM (200 mL) for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The liquid was carefully decanted off
|
Type
|
WASH
|
Details
|
the rinsed with DCM (20 mL)
|
Type
|
CUSTOM
|
Details
|
again carefully decanted off
|
Type
|
ADDITION
|
Details
|
The precipitate coated round bottomed flask was treated with DCM
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 10% MeOH in DCM (4×25 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give more crude product
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(C1)OC1=NC=CN=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g | |
YIELD: PERCENTYIELD | 62.6% | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |